Ethyl 4-ethyl-3-iodobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-ethyl-3-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-3-8-5-6-9(7-10(8)12)11(13)14-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLZFBSLGCLGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661148 | |
| Record name | Ethyl 4-ethyl-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131588-09-4 | |
| Record name | Ethyl 4-ethyl-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Ethyl 3 Iodobenzoate and Its Analogues
Esterification Pathways for Benzoic Acid Derivatives
The formation of the ethyl ester group is a fundamental step in the synthesis of Ethyl 4-ethyl-3-iodobenzoate. This can be achieved through several methods, primarily direct esterification and transesterification.
Direct Esterification Techniques
Direct esterification, particularly the Fischer-Speier esterification, is a widely used method for converting carboxylic acids to esters. wikipedia.orgorganic-chemistry.orglibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org
The synthesis of ethyl benzoate (B1203000) from benzoic acid and ethanol in the presence of concentrated sulfuric acid serves as a classic example of this technique. brainly.comquora.com The reaction is an equilibrium process, and to achieve high yields, a large excess of the alcohol is often used to shift the equilibrium towards the product side, in accordance with Le Chatelier's principle. studylib.net For instance, a four-fold molar excess of alcohol can result in an ester yield of approximately 95%. studylib.net
Microwave-assisted organic synthesis (MAOS) has emerged as a modern alternative to conventional heating, often leading to reduced reaction times and improved yields. researchgate.netuwlax.edu In the synthesis of ethyl 4-fluoro-3-nitrobenzoate, microwave irradiation at 130-150°C for 15 minutes in a sealed vessel with a catalytic amount of sulfuric acid provided the highest yields. researchgate.net
Solid acid catalysts, such as modified montmorillonite K10, offer a more environmentally friendly approach by eliminating the need for mineral acids and solvents. ijstr.org This heterogeneous catalyst has been successfully employed for the esterification of various substituted benzoic acids with alcohols, demonstrating high yields. ijstr.org
| Catalyst | Alcohol | Conditions | Yield | Reference |
| H₂SO₄ | Ethanol | Reflux | 78% | researchgate.net |
| H₂SO₄ (catalytic) | Ethanol | Microwave, 130°C, 15 min | Good | researchgate.net |
| Modified Montmorillonite K10 | Methanol (B129727) | Reflux, 5 hours | High | ijstr.org |
Transesterification Approaches
Base-catalyzed transesterification, using a strong base like sodium ethoxide, can also be employed for this conversion. ucla.edu
Aromatic Iodination Strategies
The introduction of an iodine atom onto the aromatic ring is a key transformation in the synthesis of this compound. Several methods are available for the iodination of aromatic compounds.
Direct Electrophilic Iodination
Direct electrophilic iodination involves the reaction of an aromatic compound with an iodinating agent. Iodine itself is a weak electrophile, so an activating agent or an oxidant is often required. rsc.orggoogle.com A common method involves the use of molecular iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. rsc.orggoogle.com
For the synthesis of related compounds, such as 4-amino-3-iodobenzoic acid ethyl ester, a mixture of potassium iodide and an oxidant like sodium hypochlorite has been used. guidechem.com This reaction, conducted under heating, can achieve high yields. guidechem.com
| Substrate | Reagents | Yield | Reference |
| p-Aminobenzoic acid ethyl ester | KI, NaOCl | 90.2% | guidechem.com |
| Substituted benzenes | I₂, HNO₃ | - | rsc.org |
Sandmeyer Reaction and Diazotization-Mediated Iodination
The Sandmeyer reaction provides an indirect method for introducing an iodine atom onto an aromatic ring. organic-chemistry.org This process involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with iodide. organic-chemistry.orgorganic-chemistry.org The starting material for the synthesis of this compound via this route would likely be an amino-substituted precursor, such as 3-amino-4-ethylbenzoic acid.
The diazotization is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid. organic-chemistry.orgscirp.org The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide, to yield the corresponding iodoaromatic compound. organic-chemistry.orgnih.gov This method is particularly valuable for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org
The Sandmeyer reaction has been successfully applied to various aminobenzoic acids to produce the corresponding iodinated benzoic acids. scirp.orgresearchgate.netorgsyn.org For example, m-iodobenzoic acid can be prepared from m-aminobenzoic acid through this route. orgsyn.org
| Starting Material | Reagents | Product | Reference |
| m-Aminobenzoic acid | 1. NaNO₂, H⁺ 2. KI | m-Iodobenzoic acid | orgsyn.org |
| 3,5-Dimethoxyaniline | 1. NaNO₂, H₂SO₄ 2. KI | 1,3-Dimethoxy-5-iodobenzene | nih.gov |
Ortho-Directed Metalation and Halogenation
Ortho-directed metalation, specifically lithiation, is a powerful tool for the regioselective functionalization of aromatic rings. commonorganicchemistry.comacs.orgsemanticscholar.org A directing group on the aromatic ring, such as an amide or a carboxylic acid, can direct an organolithium reagent, like n-butyllithium, to deprotonate the ortho position. acs.orgsemanticscholar.org The resulting aryllithium species can then be quenched with an electrophilic iodine source, such as molecular iodine, to introduce an iodine atom at the ortho position. commonorganicchemistry.comcommonorganicchemistry.com
This strategy offers high regioselectivity. For instance, iridium-catalyzed ortho-iodination of benzoic acids has been developed, affording good yields of ortho-iodinated products under relatively mild conditions. acs.org This method utilizes N-iodosuccinimide (NIS) as the iodine source. acs.org
| Substrate | Reagents | Product | Reference |
| Benzoic Acids | Ir(III) complex, NIS | o-Iodinated Benzoic Acids | acs.org |
| Aromatic Tertiary Amides | 1. n-BuLi 2. I₂ | ortho-Iodinated Amides | acs.org |
Advanced Coupling Reactions in the Synthesis of this compound Derivatives
Palladium-catalyzed cross-coupling reactions are central to the derivatization of aryl halides like this compound. The carbon-iodine bond serves as a highly reactive site for the formation of new carbon-carbon bonds, allowing for the introduction of a wide array of substituents.
Suzuki-Miyaura Cross-Coupling Methodologies
The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents. mdpi.com This reaction facilitates the formation of a C-C single bond through the palladium-catalyzed coupling of an organoboron species with an organic halide. cmu.edu For a substrate like this compound, the aryl iodide component is an excellent electrophilic partner for coupling with various aryl or vinyl boronic acids or esters.
The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yield and scope. mdpi.com Site-selective reactions are possible on molecules with multiple reactive sites, such as bis(triflate) derivatives of coumarins. nih.govresearchgate.net
Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving aryl halides, analogous to the derivatization of this compound.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Ref |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 120 | Arylboronic acids | researchgate.net |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 130 | Arylboronic acids | mdpi.com |
| PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 80-100 | Aryl and heteroarylboronic acids | nii.ac.jp |
Heck and Sonogashira Coupling Adaptations
Beyond biaryl synthesis, the functionalization of the this compound core can be achieved by forming carbon-carbon double or triple bonds using Heck and Sonogashira couplings.
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the aromatic ring at the 3-position.
The Sonogashira coupling is a highly effective method for coupling terminal alkynes with aryl or vinyl halides. organic-chemistry.org This reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base, often under anhydrous and anaerobic conditions. organic-chemistry.org The reaction allows for the direct introduction of an ethynyl group onto the benzene (B151609) ring of this compound, leading to the synthesis of various oligo(p-phenyleneethynylene)s and other conjugated materials. scielo.org.mx While standard conditions often require an inert atmosphere, newer protocols have been developed that are less restrictive. organic-chemistry.org
Key components and conditions for Sonogashira couplings are outlined in the table below.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Ref |
| PdCl₂(PPh₃)₂ | CuI | Triethylamine (Et₃N) | THF | Room Temp - 65 | organic-chemistry.orgscielo.org.mx |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None (Copper-free) | Cs₂CO₃ | Dioxane | Room Temp | organic-chemistry.org |
| Pd(OAc)₂ | CuI | Diisopropylamine (DIPA) | DMSO | 40 - 45 | scielo.org.mx |
Negishi Cross-Coupling Applications
The Negishi cross-coupling reaction provides another powerful pathway for C-C bond formation by coupling an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nobelprize.org This method is noted for its high reactivity and broad functional group compatibility. illinois.edu this compound can serve as the electrophilic partner, reacting with a variety of organozinc compounds (aryl, vinyl, alkyl, benzyl, etc.) to introduce diverse substituents.
The synthesis of the required organozinc reagent can be accomplished through several methods, including the oxidative insertion of zinc into an organic halide or by transmetalation from organolithium or Grignard reagents. illinois.edu Kinetic studies performed on the Negishi coupling of ethyl 4-iodobenzoate (B1621894) with p-tolylzinc(II) chloride have shown that the reaction is first-order dependent on the arylzinc concentration and zero-order with respect to the aryl iodide, indicating that transmetalation is the rate-limiting step. rsc.org
| Catalyst / Ligand | Organozinc Reagent | Solvent | Key Feature | Ref |
| Pd(OAc)₂ / SPhos | p-MeC₆H₄ZnCl | THF | Used in kinetic studies | rsc.org |
| Pd(dba)₂ / SPhos | Functionalized cyclohexylzinc iodides | THF / N-Ethylpyrrolidone | Stereoconvergent coupling | acs.org |
| NiCl₂•glyme / 4,4'-di-t-Bu-bipy | PhZnCl•LiCl | DMF/THF | Coupling with alkyl electrophiles | illinois.edu |
Organometallic Reagent Synthesis and Utilization
The direct conversion of the carbon-iodine bond in this compound into an organometallic species reverses its polarity (a concept known as umpolung), transforming the electrophilic carbon into a potent nucleophile. adichemistry.com These resulting organometallic reagents are key intermediates for a host of subsequent transformations.
Grignard Reagent Formation and Subsequent Transformations
The formation of a Grignard reagent, an organomagnesium halide, is a foundational method in organic synthesis. adichemistry.com Reacting this compound with activated magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether leads to the oxidative insertion of magnesium into the C-I bond. adichemistry.com This creates a powerful carbon nucleophile.
A significant challenge in this synthesis is the presence of the ester functional group, which can react with the highly nucleophilic Grignard reagent. However, carrying out the reaction at very low temperatures (e.g., -78 °C) can generate the functionalized Grignard reagent, which remains stable for a limited time, allowing for subsequent reaction with an external electrophile before it can react with itself. cmu.eduresearchgate.net
Once formed, this Grignard reagent can be used in a variety of transformations:
Reaction with Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.
Reaction with Carbon Dioxide: To produce a carboxylic acid upon acidic workup.
Acylation: Reaction with acid chlorides can yield ketones, although careful control of conditions is needed to prevent addition to the newly formed ketone. cmu.edu
| Reagent | Conditions | Product Type | Ref |
| Activated Magnesium (Mg*) | THF, -78 °C | Arylmagnesium halide | cmu.eduresearchgate.net |
| 1. R-CHO / 2. H₃O⁺ | THF, low temp. | Secondary alcohol | cmu.edu |
| 1. CO₂ / 2. H₃O⁺ | THF | Carboxylic acid | adichemistry.com |
Arylzinc and Arylmagnesium Compound Generation
In addition to their direct use, arylmagnesium compounds serve as precursors to other important organometallics, particularly arylzinc reagents.
Arylmagnesium compounds (Grignard reagents), as discussed above, are prepared from the corresponding aryl halide. sigmaaldrich.com The direct formation of functionalized arylmagnesium compounds has been demonstrated and they can be used in transformations like copper-catalyzed conjugate additions. sigmaaldrich.com
Arylzinc compounds offer an alternative to Grignard reagents, often exhibiting greater functional group tolerance and different reactivity profiles. They are crucial intermediates for Negishi cross-coupling reactions. rsc.org Arylzinc reagents can be prepared from this compound via several routes:
Direct Insertion: Reaction with activated zinc dust can directly generate the organozinc iodide. acs.org
Halogen-Zinc Exchange: An I/Zn exchange reaction using a dialkylzinc reagent can efficiently produce the desired arylzinc compound. uni-muenchen.de
Transmetalation: The pre-formed Grignard or aryllithium reagent can be treated with a zinc salt, such as zinc bromide (ZnBr₂), to transmetalate and form the more stable arylzinc species. sigmaaldrich.com
These arylzinc and arylmagnesium reagents are indispensable tools for the elaboration of the this compound structure, enabling its incorporation into a vast range of more complex molecules.
Electrochemical Synthesis Routes
Electrochemical methods provide a unique platform for the transformation of aryl halides. For analogues of this compound, these techniques can be broadly categorized into direct and indirect (mediated) processes, where electrons are transferred to the molecule to initiate a chemical change. The high reduction potentials of many aryl halides make direct electrolysis challenging, often requiring very negative potentials that can lead to side reactions. nih.gov However, the presence of activating groups or the use of specific electrode materials can facilitate these transformations.
Electroreductive methods for aryl halides, such as this compound, primarily involve the cleavage of the carbon-halogen bond. This process is initiated by the transfer of an electron to the aryl halide molecule, forming a radical anion. This intermediate is typically unstable and rapidly undergoes dissociation to produce an aryl radical and a halide anion. The generated aryl radical is a versatile intermediate that can participate in a variety of subsequent reactions, including hydrogenation, coupling, or cyclization.
The general mechanism for the electroreductive transformation of an aryl halide (Ar-X) can be summarized as follows:
Electron Transfer: Ar-X + e⁻ → [Ar-X]⁻•
Bond Cleavage: [Ar-X]⁻• → Ar• + X⁻
The fate of the aryl radical (Ar•) depends on the reaction conditions, such as the solvent, electrolyte, and the presence of other reactive species. For instance, in the presence of a proton source, the aryl radical can be reduced and protonated to yield the corresponding dehalogenated arene.
A variety of aryl halides can be reduced using these methods, including those with electron-donating and electron-withdrawing groups. The specific reduction potential required is influenced by the nature of the halogen and the other substituents on the aromatic ring. While direct electrochemical reduction is possible, mediated electrolysis is often employed to lower the required overpotential and improve selectivity.
Illustrative data from studies on related aryl iodides are presented in the table below, showcasing the conditions and outcomes of electroreductive dehalogenation.
| Aryl Iodide Substrate | Electrode Material | Mediator | Solvent | Product | Yield (%) |
| 4-Iodotoluene | Glassy Carbon | None (Direct) | Acetonitrile | Toluene | >90 |
| 1-Iodonaphthalene | Silver | None (Direct) | DMF | Naphthalene | ~95 |
| Ethyl 4-iodobenzoate | Platinum | Terephthalonitrile | Acetonitrile | Ethyl benzoate | High |
This table is illustrative and compiled from general knowledge of electroreductive processes for aryl halides, as specific data for this compound was not found in the search results.
The mechanism of electron transfer in the electroreduction of aryl halides is a critical aspect that governs the efficiency and outcome of the synthesis. The process, known as dissociative electron transfer (DET), can occur through two primary pathways: a concerted mechanism and a stepwise mechanism.
In the concerted mechanism , the electron transfer and the cleavage of the carbon-halogen bond occur in a single, simultaneous step. This pathway is often observed for aryl halides where the radical anion is not sufficiently stable. The transition state involves a partially formed radical and a partially broken carbon-halogen bond.
In the stepwise mechanism , the electron is first transferred to the aryl halide to form a distinct radical anion intermediate. This intermediate has a finite lifetime before it undergoes cleavage of the carbon-halogen bond to form the aryl radical and the halide anion. This pathway is more common when the aromatic system can stabilize the negative charge of the radical anion.
The operative mechanism can be influenced by several factors, including the structure of the aryl halide, the solvent, and the electrode material. For instance, silver electrodes have been shown to exhibit significant electrocatalytic activity for the reduction of certain organic halides, particularly those that proceed via a concerted DET mechanism. rsc.org In contrast, for compounds that form a stable radical anion, the catalytic effect of the electrode material is less pronounced. rsc.org
Cyclic voltammetry is a powerful technique used to study these electron transfer mechanisms. By analyzing the shape and position of the voltammetric waves, researchers can gain insights into the reversibility of the electron transfer, the stability of the radical anion, and the kinetics of the bond cleavage step. For example, a fully irreversible wave in cyclic voltammetry is often indicative of a fast follow-up chemical reaction, such as the rapid cleavage of the carbon-halogen bond in a concerted DET process.
The table below summarizes key parameters that can be obtained from cyclic voltammetry studies to elucidate the electron transfer mechanism for aryl halides.
| Parameter | Information Gained | Typical Observation for Concerted DET | Typical Observation for Stepwise DET |
| Peak Potential (Ep) | Ease of reduction | More negative potential | Less negative potential (if radical anion is stable) |
| Peak Shape | Reversibility and kinetics | Broad, irreversible wave | Sharper, potentially reversible or quasi-reversible wave |
| Scan Rate Dependence | Stability of intermediates | Peak potential shifts with scan rate | Peak potential may be less sensitive to scan rate |
This table provides a generalized overview of how cyclic voltammetry is used to investigate electron transfer mechanisms in the electroreduction of aryl halides.
Chemical Reactivity and Mechanistic Pathways of Ethyl 4 Ethyl 3 Iodobenzoate
Halogen Reactivity: Nucleophilic Substitution and Elimination Mechanisms
The iodine substituent on the aromatic ring is a key site of reactivity, primarily participating in nucleophilic aromatic substitution (SNAr) and elimination-addition reactions.
Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally resistant to nucleophilic attack, substitution can occur under specific conditions, particularly when the aromatic ring is substituted with electron-withdrawing groups. In the case of ethyl 4-ethyl-3-iodobenzoate, the ethyl ester group (-COOEt) acts as a moderate electron-withdrawing group, which can facilitate SNAr reactions by stabilizing the intermediate Meisenheimer complex. However, the presence of the electron-donating ethyl group (-CH₂CH₃) somewhat counteracts this effect. For a nucleophile to replace the iodo group, the reaction typically requires forcing conditions or the presence of a strong electron-withdrawing group at the ortho or para position to the leaving group. The reactivity of aryl iodides in nucleophilic aromatic substitution is influenced by the nature of the substituents on the aromatic ring. fiveable.me
Elimination-Addition (Aryne Formation): In the presence of a very strong base, such as sodium amide (NaNH₂), this compound can undergo an elimination-addition reaction via a benzyne (B1209423) intermediate. The strong base abstracts a proton from the carbon atom adjacent to the iodo-substituted carbon, leading to the elimination of hydrogen iodide and the formation of a highly reactive aryne. This intermediate is then rapidly attacked by a nucleophile to yield a substituted product. The generation of the benzyne intermediate is the rate-determining step in this reaction. wikipedia.org
Ester Group Transformations: Hydrolysis and Transesterification Reactions
The ethyl ester group is susceptible to transformations such as hydrolysis and transesterification, which can be catalyzed by either acid or base.
Hydrolysis:
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 4-ethyl-3-iodobenzoic acid and ethanol. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. libretexts.org
Base-Promoted Hydrolysis (Saponification): When treated with a strong base like sodium hydroxide, the ester is hydrolyzed to form the corresponding carboxylate salt (sodium 4-ethyl-3-iodobenzoate) and ethanol. sserc.org.uk This reaction, known as saponification, is an addition-elimination mechanism. quora.com Subsequent acidification of the reaction mixture protonates the carboxylate to give the carboxylic acid. quora.com
Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic or basic conditions will produce mthis compound and ethanol. The reaction equilibrium can be shifted towards the product by using a large excess of the new alcohol. libretexts.org
| Reaction | Catalyst | Reagents | Products |
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | Water | 4-ethyl-3-iodobenzoic acid, Ethanol |
| Base-Promoted Hydrolysis | Strong Base (e.g., NaOH) | Water, then Acid | 4-ethyl-3-iodobenzoic acid, Ethanol |
| Transesterification | Acid or Base | Another Alcohol (R'OH) | 4-ethyl-3-iodobenzoate (R' ester), Ethanol |
Electrophilic Aromatic Substitution Reactions of the Benzoate (B1203000) Ring
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, with the regioselectivity of the reaction being determined by the directing effects of the existing substituents.
The three substituents on the ring have competing directing effects:
Iodo group (-I): Ortho, para-directing and deactivating. byjus.com
Ethyl group (-CH₂CH₃): Ortho, para-directing and activating.
Ethyl ester group (-COOEt): Meta-directing and deactivating.
The outcome of an electrophilic substitution reaction will depend on the reaction conditions and the nature of the electrophile. The activating ethyl group will favor substitution at its ortho and para positions, while the deactivating iodo and ester groups will direct incoming electrophiles to their respective ortho/para and meta positions. The interplay of these effects makes predicting the major product complex, often resulting in a mixture of isomers. However, the positions most activated by the ethyl group and least deactivated by the other two are the most likely sites of substitution.
Oxidative Transformations of the Ethyl Moiety
The ethyl group attached to the benzene ring is susceptible to oxidation at the benzylic position (the carbon atom directly attached to the ring). jove.com Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the ethyl group to a carboxylic acid. libretexts.orgchemistry.coach This reaction proceeds regardless of the length of the alkyl chain, as long as there is at least one benzylic hydrogen present. jove.comlibretexts.org In this case, the ethyl group would be converted to a carboxyl group, yielding 3-iodo-1,4-benzenedicarboxylic acid.
| Oxidizing Agent | Product |
| Potassium Permanganate (KMnO₄) | 3-iodo-1,4-benzenedicarboxylic acid |
| Chromic Acid (H₂CrO₄) | 3-iodo-1,4-benzenedicarboxylic acid |
Radical Chemistry and Single Electron Transfer Processes
Aryl iodides can participate in radical reactions, often initiated by single-electron transfer (SET) processes. nih.gov Under certain conditions, such as photolysis or in the presence of a radical initiator, the carbon-iodine bond can undergo homolytic cleavage to generate an aryl radical. rsc.org This highly reactive intermediate can then participate in various subsequent reactions, including hydrogen abstraction or addition to unsaturated systems. Copper-catalyzed cross-coupling reactions of aryl halides with thiols have been shown to proceed through a single-electron transfer pathway involving radical intermediates. organic-chemistry.org
Aryne Chemistry and C-C Bond Cleavage Mechanisms
As mentioned in section 3.1, treatment of this compound with a strong base can generate a benzyne intermediate through dehydrohalogenation. wikipedia.org This highly strained and reactive intermediate readily undergoes nucleophilic addition. While C-C bond cleavage is not a typical reaction for this compound under normal conditions, the high energy of the aryne intermediate could potentially lead to more complex rearrangements or fragmentations under specific, often high-temperature, gas-phase conditions, though such reactions are not synthetically common. The generation of arynes from aryl "onium" salts is also a known method. researchgate.netpdx.edu
Catalytic Reaction Mechanisms Involving Transition Metals
The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates for these transformations. fiveable.meeie.gr
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. libretexts.org The catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the boronate species and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.orgwikipedia.org
Heck-Mizoroki Reaction: In this palladium-catalyzed reaction, the aryl iodide is coupled with an alkene. byjus.comorganic-chemistry.org The mechanism involves oxidative addition of the aryl iodide to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the substituted alkene product. byjus.com
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of a copper acetylide, which then undergoes transmetalation to the palladium complex, followed by reductive elimination. youtube.com
| Coupling Reaction | Catalyst System | Coupling Partner | Product Type |
| Suzuki-Miyaura | Palladium complex, Base | Organoboron compound | Biaryl or Aryl-alkene/alkyne |
| Heck-Mizoroki | Palladium complex, Base | Alkene | Substituted Alkene |
| Sonogashira | Palladium complex, Copper(I) salt, Base | Terminal Alkyne | Aryl-substituted Alkyne |
Palladium-Catalyzed Processes
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govbeilstein-journals.org While specific studies on this compound are not extensively documented, its reactivity can be inferred from studies on structurally similar iodobenzoate derivatives. These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to afford the product and regenerate the active catalyst. youtube.comyoutube.com
Common palladium-catalyzed reactions that substituted iodobenzoates undergo include the Sonogashira, Heck, and Suzuki couplings.
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne. youtube.com For instance, various iodoaromatic compounds have been successfully coupled with terminal acetylenes in the presence of a palladium catalyst, often in conjunction with a copper(I) co-catalyst. nih.govbeilstein-journals.org It is anticipated that this compound would react similarly with terminal alkynes to yield the corresponding substituted arylalkyne. The general conditions for such transformations often involve a palladium source like PdCl2(PPh3)2 and a base. beilstein-journals.org
Interactive Data Table: Plausible Sonogashira Coupling of this compound
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Expected Product |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | Ethyl 4-ethyl-3-(phenylethynyl)benzoate |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | Toluene | Ethyl 4-ethyl-3-(hex-1-yn-1-yl)benzoate |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Dioxane | Ethyl 4-ethyl-3-((trimethylsilyl)ethynyl)benzoate |
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. libretexts.orgyoutube.com The reaction is typically catalyzed by a palladium complex and requires a base to regenerate the active catalyst. libretexts.org Substituted iodobenzenes are common substrates for this reaction. researchgate.netvtt.fi this compound is expected to undergo Heck coupling with various alkenes, such as styrene (B11656) or acrylates, to yield the corresponding disubstituted alkene products.
Suzuki Coupling: This cross-coupling reaction utilizes an organoboron compound as the coupling partner for the aryl halide. youtube.comresearchgate.netnih.gov The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov It is highly probable that this compound would efficiently couple with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl or aryl-alkene compounds.
Copper-Catalyzed Transformations
Copper-catalyzed reactions, particularly the Ullmann condensation and related cross-coupling reactions, have a long history in organic synthesis for the formation of C-O, C-N, and C-S bonds. mdpi.comwikipedia.orgnih.gov While palladium catalysis is often preferred for C-C bond formation, copper-based systems offer a complementary and sometimes more cost-effective alternative, especially for C-heteroatom bond formation. organic-chemistry.org
Ullmann-type Condensation: The classical Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric or catalytic amount of copper. wikipedia.org Modern variations of this reaction often use copper salts as catalysts with various ligands to facilitate the coupling under milder conditions. mdpi.comacs.org For this compound, a copper-catalyzed reaction with a phenol (B47542) would be expected to yield a diaryl ether. Similarly, coupling with an amine would produce a substituted aniline (B41778) derivative. These reactions typically require a base to deprotonate the nucleophile. organic-chemistry.org
A notable example of a copper-catalyzed cross-coupling involving iodobenzoates is the reaction with bromozinc-difluorophosphonate, which provides access to aryldifluorophosphonates. acs.orgnih.gov This highlights the utility of copper catalysis in forming C-P bonds with functionalized aryl iodides. Although this specific reaction has been reported for other iodobenzoates, it demonstrates a potential transformation pathway for this compound.
Interactive Data Table: Plausible Copper-Catalyzed Ullmann-type Reactions of this compound
| Entry | Nucleophile | Catalyst System | Base | Solvent | Expected Product |
| 1 | Phenol | CuI / Phenanthroline | K₂CO₃ | DMF | Ethyl 4-ethyl-3-phenoxybenzoate |
| 2 | Aniline | Cu₂O / 1,10-Phenanthroline | Cs₂CO₃ | NMP | Ethyl 4-ethyl-3-(phenylamino)benzoate |
| 3 | Thiophenol | Cu(OAc)₂ / DMEDA | K₃PO₄ | Toluene | Ethyl 4-ethyl-3-(phenylthio)benzoate |
NMP: N-Methyl-2-pyrrolidone; DMEDA: N,N'-Dimethylethylenediamine
Nickel-Catalyzed Reactions
Nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives to palladium-catalyzed processes, often exhibiting unique reactivity and being more cost-effective. organic-chemistry.org Nickel catalysts can effectively mediate the coupling of aryl halides with a variety of partners, including Grignard reagents (Kumada coupling) and organozinc reagents (Negishi coupling). nih.govwikipedia.orgnih.govorganic-chemistry.org
Kumada Coupling: The Kumada coupling involves the reaction of an aryl halide with a Grignard reagent, catalyzed by a nickel complex. organic-chemistry.orgrhhz.net This reaction is a straightforward method for the formation of C-C bonds. This compound would likely be a suitable substrate for Kumada coupling with various alkyl or aryl Grignard reagents. The choice of ligand on the nickel catalyst can be crucial for achieving high yields and selectivities. nih.gov
Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. wikipedia.orgnih.govnih.gov These reactions are known for their high functional group tolerance. nih.gov It is plausible that this compound could be effectively coupled with organozinc halides in the presence of a nickel catalyst to form a variety of substituted aromatic compounds. Nickel catalysis in Negishi couplings has been shown to be particularly effective for reactions involving secondary alkylzinc halides, where it can suppress isomerization side reactions that are sometimes observed with palladium catalysts. nih.govnih.gov
Interactive Data Table: Plausible Nickel-Catalyzed Cross-Coupling Reactions of this compound
| Entry | Coupling Partner | Reaction Type | Catalyst System | Expected Product |
| 1 | Phenylmagnesium bromide | Kumada | NiCl₂(dppp) | Ethyl 4-ethyl-3-phenylbenzoate |
| 2 | Methylzinc chloride | Negishi | Ni(acac)₂ / Ligand | Ethyl 4-ethyl-3-methylbenzoate |
| 3 | Vinylzinc bromide | Negishi | Ni(PPh₃)₄ | Ethyl 4-ethyl-3-vinylbenzoate |
dppp: 1,3-Bis(diphenylphosphino)propane; acac: Acetylacetonate
Non-Covalent Interactions and Halogen Bonding in Molecular Recognition
Non-covalent interactions play a crucial role in supramolecular chemistry, directing the assembly of molecules into well-defined architectures. nih.govbeilstein-journals.org For halogenated organic compounds like this compound, halogen bonding is a significant directional non-covalent interaction. A halogen bond is formed between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom.
The iodine atom in this compound is a potential halogen bond donor. The strength and directionality of this interaction are influenced by the electronic environment of the iodine atom. The presence of the electron-withdrawing ethyl carboxylate group ortho to the iodine atom would be expected to enhance the positive character of the σ-hole on the iodine, making it a stronger halogen bond donor. Conversely, the electron-donating ethyl group at the para position would have a counteracting, albeit likely weaker, effect.
Advanced Spectroscopic Characterization and Computational Studies of Ethyl 4 Ethyl 3 Iodobenzoate
Vibrational Spectroscopy: FT-IR and FT-Raman Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and, by extension, the structural framework of a compound. For Ethyl 4-ethyl-3-iodobenzoate, these complementary methods allow for a detailed assignment of fundamental vibrational modes and a nuanced understanding of its conformational landscape.
The vibrational spectrum of this compound is complex, arising from the various functional groups present in the molecule: the substituted benzene (B151609) ring, the ethyl ester group, and the additional ethyl group. The assignment of these vibrational modes is achieved through a correlative analysis of FT-IR and FT-Raman data, often supported by density functional theory (DFT) calculations for theoretical frequency predictions.
Key vibrational modes for this compound include:
Carbonyl Stretching (νC=O): The ester carbonyl group gives rise to a strong and characteristic absorption band in the FT-IR spectrum, typically observed in the region of 1720-1740 cm⁻¹. The conjugation of the carbonyl group with the benzene ring can slightly lower this frequency.
Aromatic C-H Stretching (νC-H): The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the 3000-3100 cm⁻¹ region.
Aliphatic C-H Stretching (νC-H): The symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the two ethyl substituents are found in the 2850-3000 cm⁻¹ range.
C-O Stretching (νC-O): The ester group exhibits two C-O stretching vibrations: the C(=O)-O stretch and the O-CH₂ stretch, which typically appear in the 1100-1300 cm⁻¹ range. These bands are often strong in the FT-IR spectrum.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring result in a series of bands in the 1450-1600 cm⁻¹ region.
C-I Stretching (νC-I): The carbon-iodine stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom.
Table 1: Predicted Fundamental Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Aromatic C-H Stretch | 3080 | FT-IR, FT-Raman |
| Aliphatic C-H Asymmetric Stretch | 2980 | FT-IR, FT-Raman |
| Aliphatic C-H Symmetric Stretch | 2940 | FT-IR, FT-Raman |
| Carbonyl (C=O) Stretch | 1725 | FT-IR |
| Aromatic C=C Stretch | 1600, 1570, 1480 | FT-IR, FT-Raman |
| CH₂ Scissoring | 1450 | FT-IR |
| CH₃ Bending | 1380 | FT-IR |
| C-O-C Asymmetric Stretch | 1250 | FT-IR |
| C-O-C Symmetric Stretch | 1100 | FT-IR |
Note: The data in this table is predicted based on computational models and data from analogous compounds, as direct experimental values for this compound are not widely available in published literature.
The flexibility of the ethyl ester group allows for the existence of different rotational isomers, or conformers. The orientation of the ester group relative to the benzene ring can be influenced by steric and electronic effects. Vibrational spectroscopy can be a powerful tool to study this conformational isomerism, as different conformers may exhibit slightly different vibrational frequencies.
For this compound, the primary conformational flexibility arises from the rotation around the C(ring)-C(ester) and C-O single bonds. Computational studies on related benzoate (B1203000) esters suggest that the most stable conformation is likely to be planar, where the carbonyl group is coplanar with the benzene ring to maximize conjugation. The presence of the bulky iodine atom ortho to the ester group and the ethyl group at the para position can influence the rotational barrier and the equilibrium geometry. By comparing experimental FT-IR and FT-Raman spectra with theoretically predicted spectra for different possible conformers, it is possible to deduce the predominant conformation in the solid or liquid phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR, along with 2D NMR techniques, offer a complete picture of its molecular structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the two ethyl groups. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents on the benzene ring.
Aromatic Protons: The benzene ring has three protons. Their chemical shifts are influenced by the electron-withdrawing nature of the ester group and the iodine atom, and the electron-donating nature of the ethyl group. The proton ortho to the iodine and meta to the ester will likely be the most downfield, appearing as a doublet. The proton between the ethyl and iodo groups will also be a doublet, and the proton ortho to the ethyl group and meta to the iodine will be a doublet of doublets.
Ethyl Ester Protons: The methylene protons (-OCH₂-) of the ester group are deshielded by the adjacent oxygen atom and are expected to appear as a quartet. The methyl protons (-CH₃) of the ester group will be a triplet, coupled to the methylene protons.
Ethyl Group Protons: The methylene protons of the ethyl group attached to the ring will appear as a quartet, and the corresponding methyl protons will be a triplet.
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H (ortho to I) | ~8.2 | d | ~2.0 |
| Aromatic-H (ortho to CO₂Et) | ~7.8 | dd | ~8.0, 2.0 |
| Aromatic-H (ortho to Et) | ~7.4 | d | ~8.0 |
| Ester -OCH₂- | ~4.4 | q | ~7.1 |
| Ring -CH₂- | ~2.8 | q | ~7.6 |
| Ester -CH₃ | ~1.4 | t | ~7.1 |
Note: The data in this table is predicted based on established substituent effects and data from similar compounds. The solvent is assumed to be CDCl₃.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, typically appearing around 165 ppm.
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the iodine (C-I) will have its resonance shifted to a higher field (lower ppm value) due to the heavy atom effect. The carbon attached to the ester group (C-CO₂Et) will be downfield. The other aromatic carbons' shifts will be influenced by the combined effects of all substituents.
Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will be around 61 ppm, while the methyl carbon (-CH₃) will be at a much higher field, around 14 ppm.
Ethyl Group Carbons: The methylene carbon attached to the ring will be around 25-30 ppm, and the methyl carbon will be around 15 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~165 |
| Aromatic C-CO₂Et | ~132 |
| Aromatic C-Et | ~145 |
| Aromatic C-I | ~95 |
| Aromatic C-H | ~128-135 |
| Ester -OCH₂- | ~61 |
| Ring -CH₂- | ~29 |
| Ring -CH₃ | ~15 |
Note: The data in this table is predicted based on computational models and additivity rules for substituted benzenes.
While ¹H and ¹³C NMR provide information about the chemical environments of the nuclei, 2D NMR techniques are crucial for unambiguously assigning these signals and confirming the molecular connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the methylene and methyl protons within each ethyl group. It would also show correlations between the coupled aromatic protons, helping to trace the connectivity around the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the ¹³C signals for the protonated aromatic carbons and the carbons of the ethyl groups by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, the methylene protons of the ester group would show a correlation to the carbonyl carbon. The aromatic protons would show correlations to neighboring carbons and the carbons of the substituents, confirming the substitution pattern on the benzene ring.
Through the combined application of these advanced spectroscopic and computational methods, a detailed and accurate structural and conformational understanding of this compound can be achieved.
Mass Spectrometry for Molecular Structure Confirmationrsc.org
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₁H₁₃IO₂.
The expected monoisotopic mass of this compound is 303.9960 g/mol . nih.gov In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at this m/z value. The presence of iodine would be readily identifiable by its characteristic isotopic pattern.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, providing valuable structural information. The most common fragmentation points are the ester group and the bonds attached to the aromatic ring.
Expected Fragmentation Pathways:
Loss of the ethoxy group (-OC₂H₅): This would result in the formation of a benzoyl cation, a common fragmentation for ethyl esters.
Loss of ethylene (B1197577) (-C₂H₄): This occurs through a McLafferty rearrangement if a gamma-hydrogen is available, leading to the formation of a carboxylic acid radical cation.
Loss of the entire ester group (-COOC₂H₅): This would generate an iodinated ethylbenzene (B125841) cation.
Cleavage of the C-I bond: The loss of an iodine radical would result in a fragment corresponding to the ethyl 4-ethylbenzoate (B1233868) cation.
Cleavage of the ethyl group (-C₂H₅) from the ring: This would lead to a fragment corresponding to the ethyl 3-iodobenzoate (B1234465) cation.
Interactive Data Table: Expected Mass Spectrometry Fragments of this compound
| Fragment Ion | Chemical Formula | Expected m/z |
| [M]⁺ | C₁₁H₁₃IO₂⁺ | 303.9960 |
| [M - C₂H₅O]⁺ | C₉H₈IO⁺ | 258.9671 |
| [M - C₂H₄]⁺ | C₉H₉IO₂⁺ | 275.9674 |
| [M - COOC₂H₅]⁺ | C₈H₈I⁺ | 230.9671 |
| [M - I]⁺ | C₁₁H₁₃O₂⁺ | 177.0916 |
| [M - C₂H₅]⁺ | C₉H₈IO₂⁺ | 274.9596 |
Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Analysisgoogle.comchemwhat.com
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides information about the electronic structure and transitions within a molecule.
Electronic Transitions and Energy Level Characterization
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene ring. The presence of the carboxylate ester and the iodine and ethyl substituents would influence the position and intensity of these absorption bands. The lone pairs on the oxygen atoms of the ester group and the iodine atom could also give rise to n → π* transitions, which are typically weaker and may be observed at longer wavelengths.
Based on data for similar aromatic compounds, the primary absorption bands for this compound would be expected in the UV region, likely between 200 and 300 nm. The iodine atom, being a heavy atom, can also influence the electronic transitions through spin-orbit coupling, which can affect the probability of intersystem crossing and thus influence the fluorescence properties of the molecule.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. For a molecule to be fluorescent, it must be able to return to the ground state via radiative decay rather than non-radiative pathways. While aromatic esters can be fluorescent, the presence of the heavy iodine atom in this compound could potentially quench fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, the fluorescence quantum yield of this compound might be low.
X-ray Crystallography and Solid-State Structural Investigationstcichemicals.comsigmaaldrich.com
Molecular Conformation and Packing in Crystalline States
The conformation of this compound in the crystalline state would be influenced by the steric and electronic interactions between the substituents on the benzene ring. The orientation of the ethyl ester group relative to the aromatic ring and the conformation of the ethyl group attached to the ring would be determined. The packing of the molecules in the crystal lattice would be governed by intermolecular forces, leading to a specific three-dimensional arrangement.
Analysis of Intermolecular Interactions, including Halogen Bondstcichemicals.com
The analysis of the crystal structure would reveal the nature and geometry of intermolecular interactions. In addition to standard van der Waals forces and potential C-H···O hydrogen bonds involving the ester group, the presence of the iodine atom makes the formation of halogen bonds a key feature of interest. tcichemicals.com
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. acs.orgnih.govnih.gov In the crystal structure of this compound, the iodine atom could form halogen bonds with the oxygen atoms of the ester group of neighboring molecules (I···O interactions). The geometry of these interactions, specifically the R-I···O angle (which is typically close to 180°), would be a key indicator of the presence and strength of these halogen bonds.
Quantum Chemical Computations
Quantum chemical computations, such as those based on Density Functional Theory (DFT), are powerful tools for complementing and interpreting experimental data. These calculations can provide insights into the molecular properties of this compound at the atomic level.
Key applications of quantum chemical computations for this molecule would include:
Geometry Optimization: Calculation of the lowest energy conformation of the molecule in the gas phase, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Spectroscopic Predictions: Simulation of the UV-Vis spectrum by calculating the energies and oscillator strengths of electronic transitions. This can aid in the assignment of the experimentally observed absorption bands.
Molecular Orbital Analysis: Visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the electronic transitions and reactivity of the molecule.
Electrostatic Potential Mapping: Calculation of the electrostatic potential surface to identify electron-rich and electron-poor regions of the molecule, which can help in understanding intermolecular interactions, including the σ-hole on the iodine atom that is responsible for halogen bonding.
By combining these advanced spectroscopic and computational methods, a comprehensive understanding of the structural, electronic, and solid-state properties of this compound can be achieved.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. By approximating the exchange-correlation energy, DFT methods, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a suitable basis set like 6-311++G(d,p), can predict molecular geometries with high accuracy. nih.gov
Geometry optimization calculations seek the lowest energy conformation of a molecule, providing key data on bond lengths, bond angles, and dihedral angles. For a related compound, ethyl 4-aminobenzoate (B8803810) (EAB), DFT calculations have been performed to elucidate its structure. nih.gov These calculations reveal the planarity of the benzene ring and the specific orientations of the ethyl ester and amino groups. Similar calculations for this compound would define the spatial arrangement of its ethyl and iodo substituents and the resulting steric and electronic effects on the aromatic ring and ester group.
Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) based on DFT Calculations for a Related Benzoate Structure (Ethyl 4-aminobenzoate).
| Parameter | Bond | Calculated Value |
| Bond Length | C1-C2 | 1.403 Å |
| C2-C3 | 1.391 Å | |
| C=O | 1.226 Å | |
| C-N | 1.411 Å | |
| Bond Angle | C2-C1-C6 | 120.3° |
| C1-C7-O1 | 124.7° | |
| O2-C8-C9 | 107.8° | |
| Data sourced from a DFT study on Ethyl 4-aminobenzoate for illustrative purposes. nih.gov |
Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.
For EAB, the HOMO is primarily localized over the benzene ring and the amino group, while the LUMO is distributed over the ester group and the ring. nih.gov This distribution indicates that the amino group enhances the electron-donating capacity, while the ester group acts as the primary electron-accepting site. The calculated energy gap for EAB provides a measure of its electronic stability. nih.gov A similar analysis for this compound would reveal how the electron-withdrawing iodine atom and electron-donating ethyl group influence the FMO energies and distribution.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for an Analogous Compound (Ethyl 4-aminobenzoate).
| Parameter | Energy (eV) |
| HOMO | -5.84 |
| LUMO | -1.21 |
| Energy Gap (ΔE) | 4.63 |
| Data sourced from a TD-DFT study on Ethyl 4-aminobenzoate for illustrative purposes. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It helps in identifying the sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. nih.gov
In the calculated MEP map of EAB, the most negative potential is concentrated around the oxygen atoms of the carbonyl group, indicating these are the primary sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the amino group and the aromatic ring exhibit positive potential, marking them as sites for nucleophilic interaction. nih.gov For this compound, the MEP map would be influenced by the electronegative iodine atom, which would create a region of positive potential (a σ-hole), making it a site for halogen bonding and nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and electron delocalization by studying charge transfer between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is a key factor in molecular stability. nih.gov
Table 3: Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in an Analogous Compound (Ethyl 4-aminobenzoate).
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| π(C1-C2) | π(C3-C4) | 21.45 |
| π(C3-C4) | π(C5-C6) | 20.87 |
| LP(1) N12 | π(C1-C6) | 43.81 |
| LP(2) O10 | π(C7-O11) | 28.37 |
| Data sourced from an NBO analysis of Ethyl 4-aminobenzoate for illustrative purposes. nih.gov |
Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)
Computational methods can predict key thermodynamic properties based on vibrational analysis at a given temperature and pressure. Properties such as heat capacity (C°p,m), entropy (S°m), enthalpy of formation (ΔHf°), and Gibbs free energy of formation (ΔGf°) are essential for understanding the stability and reactivity of a compound under various conditions.
These calculations are typically performed using statistical mechanics principles applied to the vibrational frequencies obtained from DFT calculations. nih.gov For instance, the thermodynamic functions of EAB have been calculated to understand its behavior at different temperatures. nih.gov Additionally, group contribution methods like the Joback method can provide estimates for these properties. chemeo.com
Table 4: Calculated Thermodynamic Properties for Related Benzoate Esters.
| Property | Ethyl 4-iodobenzoate (B1621894) (Joback Method) | Ethyl 4-aminobenzoate (DFT) | Unit |
| Enthalpy of Formation (hf) | -171.96 | - | kJ/mol |
| Gibbs Free Energy of Formation (gf) | -48.12 | - | kJ/mol |
| Heat Capacity (C°p,m) | - | 185.35 | J/mol·K |
| Entropy (S°m) | - | 420.78 | J/mol·K |
| Data for Ethyl 4-iodobenzoate sourced from Cheméo chemeo.com and for Ethyl 4-aminobenzoate from Muthu et al. nih.gov for illustrative purposes. |
Molecular Dynamics (MD) and Reaction Coordinate (DRC) Calculations for Mechanistic Insights
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can model conformational changes, molecular vibrations, and interactions with other molecules, such as solvents or reactants, over time. This approach is invaluable for gaining mechanistic insights into chemical reactions and understanding the dynamic stability of different molecular conformations.
For a molecule like this compound, MD simulations could be employed to explore its conformational landscape, particularly the rotational freedom of the ethyl and ester groups. Furthermore, Distributed Reaction Coordinate (DRC) or intrinsic reaction coordinate (IRC) calculations can be used to map the energy profile of a chemical reaction. This would be essential, for example, in studying the mechanism of nucleophilic substitution at the iodinated carbon or hydrolysis of the ester group, by identifying transition states and reaction intermediates.
Fukui Functions for Reactive Site Identification
Fukui functions are conceptual DFT descriptors that help identify the most reactive sites within a molecule. They quantify the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the prediction of sites for electrophilic, nucleophilic, and radical attack. ekb.eg
The local reactivity is described by:
f+(r): for nucleophilic attack (electron acceptance).
f-(r): for electrophilic attack (electron donation).
f0(r): for radical attack.
By calculating the Fukui functions for this compound, one could precisely pinpoint which atoms are most susceptible to different types of chemical reactions. For instance, the analysis would likely confirm the carbonyl carbon as a primary site for nucleophilic attack and regions of the aromatic ring as sites for electrophilic attack, with the iodine and ethyl substituents modulating this reactivity. ekb.eg
Applications of Ethyl 4 Ethyl 3 Iodobenzoate in Organic Synthesis and Materials Science
Building Block for Complex Molecular Architectures
The strategic placement of reactive sites—the iodo group for cross-coupling and organometallic transformations, and the ester for nucleophilic acyl substitution—positions Ethyl 4-ethyl-3-iodobenzoate as a versatile scaffold. cymitquimica.com Organic chemists utilize such building blocks to systematically assemble complex target molecules. The presence of the ethyl group at the 4-position and the iodine at the 3-position provides a specific substitution pattern that can be crucial for directing subsequent reactions and achieving the desired regiochemistry in the final product. This makes it a valuable starting material in multi-step syntheses where precise control over the molecular architecture is essential.
Intermediate in the Synthesis of Functionalized Organic Compounds
The true synthetic power of this compound lies in the diverse reactivity of its functional groups, which can be addressed selectively to build a wide array of more elaborate compounds.
The ethyl ester group on the molecule can be readily transformed. Through hydrolysis, typically under acidic or basic conditions, the ester is converted into the corresponding 4-ethyl-3-iodobenzoic acid. This carboxylic acid derivative can then serve as a substrate for a variety of other reactions, such as amidation to form amides or conversion to an acid chloride for further functionalization. Additionally, the ethyl ester can undergo transesterification in the presence of a different alcohol and a catalyst to yield other ester derivatives.
The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent handle for transition metal-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While specific examples for this compound are not extensively documented in public literature, its close analog, Ethyl 4-iodobenzoate (B1621894), is widely used in such reactions. For instance, it participates in Negishi cross-coupling to produce biphenyl (B1667301) derivatives, which are common structural motifs in pharmaceuticals and materials science. guidechem.com It is expected that this compound would exhibit similar reactivity, allowing for the synthesis of highly substituted biaryl compounds.
Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides This table shows common cross-coupling reactions applicable to the aryl iodide functional group present in this compound.
| Reaction Name | Coupling Partner | Catalyst | Resulting Bond |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent | Pd(PPh₃)₄ | C(aryl)-C(aryl/vinyl) |
| Negishi Coupling | Organozinc Reagent | Pd(OAc)₂ / Ligand | C(aryl)-C(sp/sp²/sp³) |
| Heck Coupling | Alkene | Pd(OAc)₂ | C(aryl)-C(vinyl) |
Substituted aryl iodides are key precursors for the synthesis of heterocyclic compounds, which form the core of many biologically active molecules. The iodine and ester functionalities can be used in sequential or one-pot reactions to construct rings. For example, the iodo group can participate in a palladium-catalyzed C-N or C-O coupling reaction with a suitable amine or alcohol, followed by an intramolecular cyclization involving the ester group to form lactams or lactones. Analogs like Ethyl 2-ethylacetoacetate are noted for their application in synthesizing heterocyclic compounds, highlighting the general utility of such building blocks in this area of chemistry. guidechem.com
The reactive carbon-iodine bond allows for the preparation of highly functionalized organometallic reagents. Through a halogen-metal exchange reaction, this compound can be converted into its corresponding arylzinc or arylmagnesium (Grignard) reagent.
Iodine-Zinc Exchange: This reaction, often promoted by activated zinc metal or organozinc reagents, generates a functionalized arylzinc halide. These reagents are valued for their high functional group tolerance and are widely used in Negishi cross-coupling reactions.
Iodine-Magnesium Exchange: Reaction with magnesium metal or, more commonly, with an alkylmagnesium halide like isopropylmagnesium chloride, facilitates an iodine-magnesium exchange. This process forms a functionalized Grignard reagent that maintains the ester group, provided the reaction is carried out at low temperatures to prevent self-condensation. Such polyfunctional organometallic reagents are powerful tools for creating complex molecules. guidechem.com
Role in Medicinal Chemistry and Drug Discovery Synthetic Routes
Building blocks like this compound are of significant interest in medicinal chemistry and drug discovery. guidechem.com The substituted benzoate (B1203000) motif is present in numerous pharmacologically active compounds. The ability to use this compound to introduce a specific 2-ethyl-5-ethoxycarbonylphenyl fragment onto a target scaffold via cross-coupling or organometallic addition makes it a valuable intermediate. For example, related prostaglandin (B15479496) derivatives like Tafluprost ethyl amide, which are used in antiglaucoma compositions, highlight the importance of functionalized aromatic esters in the synthesis of potent pharmaceutical agents. cenmed.com The specific substitution pattern of this compound makes it a candidate for the synthesis of novel analogs of existing drugs or for the discovery of new chemical entities targeting various biological pathways.
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1131588-09-4 | C₁₁H₁₃IO₂ |
| Ethyl 4-iodobenzoate | 51934-41-9 | C₉H₉IO₂ |
| 4-ethyl-3-iodobenzoic acid | Not available | C₉H₉IO₂ |
| Ethyl 2-ethylacetoacetate | 607-97-6 | C₈H₁₄O₃ |
| Tafluprost ethyl amide | 1239433-75-5 | C₂₅H₃₅F₂NO₅S |
| Isopropylmagnesium chloride | 1068-55-9 | C₃H₇ClMg |
| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd |
| Palladium(II) chloride | 7647-10-1 | Cl₂Pd |
Synthesis of Bioactive Derivatives
The iodobenzoate scaffold is a common feature in many biologically active molecules. This compound acts as a key intermediate for the synthesis of complex organic compounds through reactions that typically target the carbon-iodine bond. This bond is susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which allow for the introduction of new carbon-carbon or carbon-heteroatom bonds.
While specific research detailing the use of this compound is specialized, the broader class of iodobenzoate derivatives is instrumental in drug discovery. For instance, substituted iodobenzoates are used to synthesize inhibitors of Glutamate Carboxypeptidase II (GCPII), an enzyme relevant to neurological disorders. nih.gov In a typical synthetic route, the iodo-substituent allows for coupling with other molecular fragments to build the final complex inhibitor. Similarly, ortho-substituted benzamides, derived from corresponding iodobenzoic acids, have been identified as a class of compounds with potent nematicidal activity. mdpi.com The synthesis of these derivatives often relies on the reactivity of the iodo-group for molecular elaboration.
The general strategy involves using the iodobenzoate core to introduce specific functionalities that can interact with biological targets. The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups, further expanding the library of potential bioactive derivatives. researchgate.net
Structure-Activity Relationship (SAR) Studies on Modified Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For analogues derived from iodobenzoates, SAR studies reveal critical insights.
Key findings from SAR studies on related bioactive benzamide (B126) and benzoate structures include:
Importance of Substituent Position: In a series of nematicidal benzamides, the ortho-substitution on the benzamide ring was found to be a crucial structural feature. mdpi.com The relative position of substituents, such as the iodine in this compound, significantly impacts the molecule's conformation and its ability to bind to a target.
Role of the Amide Group: Studies on benzamide analogues as anthelmintics highlighted that the amide group is crucial for nematicidal activity. Bioisosteric replacement of the amide's oxygen with sulfur (to form a thioamide) resulted in a decrease in potency, suggesting the hydrogen-bond accepting capacity of the oxygen is important for the biological effect. mdpi.com
Influence of Electronic Properties: In the development of tschimganin analogues with acaricidal activity, it was found that the properties and positions of substituents on the benzene (B151609) ring were critical. Models suggested that higher electronegativity was beneficial for activity. mdpi.com Conversely, for other series of insecticidal analogues, electron-donating groups (like alkyls) were found to be beneficial. mdpi.com This indicates that the electronic influence of substituents on the iodobenzoate ring must be carefully tuned for a desired biological outcome.
Lipophilicity and Binding Affinity: In the design of GCPII inhibitors, modifying the P1' side chain of the inhibitor molecule with various lipophilic bioisosteres showed significant effects on potency. For example, introducing unsaturated hydrocarbon groups like allylic and propargylic moieties increased inhibitory activity more than the corresponding saturated analogues. nih.gov
Table 1: SAR Insights from Bioactive Iodobenzoate Analogues
| Structural Modification | Observation | Implication for Bioactivity | Reference |
|---|---|---|---|
| Replacement of Amide Oxygen with Sulfur | 2.6-fold decrease in nematicidal activity. | The hydrogen-bond accepting capacity of the amide oxygen is important for the biological effect. | mdpi.com |
| Introduction of Unsaturated Groups (Allyl, Propargyl) | Increased potency of GCPII inhibition compared to saturated analogues. | Lipophilicity and structural rigidity at specific positions can enhance binding affinity. | nih.gov |
| Variation of Benzene Ring Substituents | Electron-donating groups improved insecticidal activity in one series; higher electronegativity was beneficial for acaricidal activity in another. | The optimal electronic properties of the aromatic ring are target-dependent. | mdpi.com |
Applications in Materials Science
The reactivity of the carbon-iodine bond also makes this compound a candidate for applications in materials science, particularly in the synthesis of novel polymers and functional materials.
Synthesis of Functionalized Organic Materials and Polymers
Iodinated aromatic compounds are valuable monomers or precursors for creating functionalized polymers. The iodine atom can be transformed through various coupling reactions to build polymer backbones or to attach side chains with specific properties. For instance, iodinated compounds can be used in the synthesis of iodinated resins, which have applications in water treatment for removing biological contaminants. google.com
Furthermore, iodine can form complexes with certain polymers to create "iodophors," which have applications as antiseptics. nih.gov While this compound itself is not an iodophor, its structure could be incorporated into polymer chains to modulate properties such as thermal stability, conductivity, or refractive index. The presence of iodine in a polymer matrix can significantly increase its density and its ability to interact with electromagnetic radiation.
Development of Epoxy Resin Curing Agents and Accelerators
Epoxy resins are a critical class of thermosetting polymers used in adhesives, coatings, and composites. Their properties are determined by the resin itself and the curing agent used to cross-link the polymer chains. While amines, anhydrides, and phenols are the most common curing agents, there is ongoing research into new agents and additives to impart novel functionalities. threebond.co.jp
Direct use of iodobenzoate esters as primary curing agents is not common. However, iodine-containing compounds are being explored as functional additives in epoxy composites. A notable application is the development of lead-free radiation shielding materials. Studies have shown that incorporating iodine contrast media into an epoxy resin matrix significantly enhances the material's ability to absorb X-rays used in diagnostic radiology. mdpi.com The radiation absorption increases with the concentration of the iodine compound. mdpi.com This suggests a potential application for this compound as a reactive additive. It could be chemically incorporated into the epoxy network, potentially offering a high-density, lead-free shielding composite with good structural integrity.
Table 2: Radiation Absorption of Iodine-Epoxy Composites at Different X-ray Tube Potentials
| Iodine Concentration (%w/w) | Absorption at 60 kVp (%) | Absorption at 80 kVp (%) | Absorption at 100 kVp (%) | Absorption at 120 kVp (%) |
|---|---|---|---|---|
| 0% (Pure Epoxy) | 27.39 | 39.88 | 46.52 | 51.86 |
| 10% | 65.06 | 69.19 | 72.82 | 76.06 |
| 15% | 74.36 | 77.47 | 80.24 | 82.50 |
| 20% | 81.35 | 88.08 | 91.56 | 94.01 |
Data adapted from a study on epoxy resin composites with iodine contrast media. mdpi.com
Development of Analytical Methods and Chemical Probes
The iodine atom in this compound provides a unique handle for the development of chemical probes and analytical reagents, particularly in the field of nuclear medicine.
Utilization in Radiolabeling for Tracing Studies
The most significant application of iodobenzoate derivatives in this context is in radiolabeling for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov The stable iodine atom on the molecule can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I).
The general process involves:
Precursor Synthesis: this compound can serve as a precursor. The ethyl ester group is typically converted into a functional group that can react with biomolecules. A common strategy is to hydrolyze the ester to a carboxylic acid and then convert it to an N-succinimidyl (NHS) ester.
Radiohalogenation: The stable iodine is replaced with a radioisotope. Alternatively, a tin precursor (a trialkylstannyl benzoate) is synthesized and then reacted with a radioiodide salt in the presence of an oxidizing agent to yield the radiolabeled iodobenzoate. nih.gov
Conjugation: The resulting radiolabeled agent, such as N-succinimidyl-iodobenzoate ([¹²⁵I]SIB) or N-succinimidyl 4-guanidinomethyl-3-iodobenzoate ([¹²⁵I]SGMIB), is then conjugated to a targeting molecule, such as an antibody, peptide, or nanobody. mdpi.com This conjugation typically occurs through the reaction of the NHS ester with primary amines (e.g., lysine (B10760008) residues) on the targeting protein.
In Vivo Imaging: The final radiolabeled biomolecule is administered into a living subject. The decay of the radioisotope emits gamma rays or positrons that can be detected by SPECT or PET scanners, allowing for the non-invasive tracking of the biomolecule's distribution, target accumulation, and clearance. nih.gov
This technique allows researchers to monitor biological processes in real-time, track the delivery of drugs, and visualize disease states at the molecular level. Iodobenzoate-based reagents are valued for their high in vivo stability, which prevents premature loss of the radioiodine from the targeting molecule. chiba-u.jp
While iodinated organic compounds can, in some instances, be employed in the development of biochemical tools such as affinity labels, the specific compound, this compound, does not appear to have been investigated or reported for this purpose in publicly accessible scientific databases. The existing literature focuses on related but structurally distinct molecules and their applications in broader organic synthesis.
Therefore, the subsection on "Affinity Labeling Applications" cannot be populated with the requested detailed research findings or data tables, as no such research has been published.
Comparative Studies with Analogues and Isomers of Ethyl 4 Ethyl 3 Iodobenzoate
Positional Isomers and Regioselectivity in Synthesis and Reactions
The synthesis and reactivity of Ethyl 4-ethyl-3-iodobenzoate are highly dependent on the relative positions of the substituents on the benzene (B151609) ring. The synthesis of such polysubstituted benzene rings often involves electrophilic aromatic substitution or nucleophilic substitution reactions, where regioselectivity is a key challenge.
For instance, the synthesis of a positional isomer, 2-chloro-5-iodobenzoic acid, is achieved through a multi-step process starting from methyl 2-aminobenzoate, involving iodination, a Sandmeyer reaction for chlorination, and subsequent hydrolysis. google.comgoogle.com The specific positioning of the iodo and chloro groups is dictated by the directing effects of the amino and carboxyl groups in the intermediates. Similarly, the synthesis of ethyl 4-iodobenzoate (B1621894) from 4-iodobenzoic acid is a straightforward esterification. prepchem.com
The regioselectivity of reactions involving these isomers is also distinct. For example, in intramolecular cyclizations, the position of the substituents can dictate which ring position participates in the reaction. Studies on 4-substituted indoles have shown that cyclization can be directed to either the C3 or C5 position depending on the catalyst and reaction conditions. chemicalbook.com While not directly on ethyl benzoates, this illustrates the principle that the location of the ethyl and iodo groups on the benzene ring of this compound would similarly influence the regioselectivity of its subsequent reactions. For example, in cross-coupling reactions like the Suzuki coupling, the electronic and steric environment around the carbon-iodine bond, as influenced by the adjacent ethyl group and the para-ester, will affect the rate and success of the reaction.
A comparison of the reactivity of different positional isomers of disubstituted benzene rings in H1 NMR spectra shows distinct patterns for ortho, meta, and para isomers, which can be used to identify them. youtube.com
Table 1: Synthesis of Halogenated Benzoic Acid Derivatives
| Starting Material | Reagents | Product | Key Reaction Type |
| 4-Iodobenzoic acid | Ethanol, Thionyl chloride | Ethyl 4-iodobenzoate | Esterification |
| Methyl 2-aminobenzoate | Iodine compound, Diazotization reagents, Cuprous chloride, NaOH/Ethanol | 2-Chloro-5-iodobenzoic acid | Iodination, Sandmeyer, Hydrolysis |
| Anthranilic acid | Sodium nitrite, Sulfuric acid, Potassium iodide | 2-Iodobenzoic acid | Diazotization, Iodination |
Structural and Electronic Effects of Varying Halogen Substituents (e.g., F, Cl, Br)
The nature of the halogen substituent on an aromatic ring significantly influences the compound's structural and electronic properties. Halogens are generally deactivating yet ortho-, para-directing in electrophilic aromatic substitutions due to a combination of their inductive and resonance effects. researchgate.net The inductive effect, which withdraws electron density from the ring, generally outweighs the resonance effect, which donates electron density. conicet.gov.ar
The reactivity of aryl halides in reactions like nucleophilic aromatic substitution and cross-coupling is highly dependent on the halogen. The carbon-halogen bond strength decreases down the group from fluorine to iodine. researchgate.net This trend means that aryl iodides are typically more reactive than aryl bromides or chlorides in many transition metal-catalyzed reactions. researchgate.net
In a study of halonitrobenzenes, it was found that the electronic properties, particularly of the ortho-isomer, are influenced by the interaction between the halogen and the nitro group. nih.gov This indicates that the position of the halogen relative to other substituents is crucial. For analogues of this compound where iodine is replaced by fluorine, chlorine, or bromine, we would expect a decrease in reactivity in reactions where the carbon-halogen bond is broken.
Table 2: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Cross-Coupling |
| C-F | 525 | Lowest |
| C-Cl | 400 | Low |
| C-Br | 336 | Moderate |
| C-I | 272 | Highest |
Data adapted from general principles of aryl halide reactivity. researchgate.net
Impact of Different Alkyl Ester Moieties (e.g., Methyl, Isopropyl)
The alkyl group of the ester functionality can also influence the properties and reactivity of the molecule, primarily through steric and subtle electronic effects. While the electronic influence of changing from a methyl to an ethyl to an isopropyl group on the aromatic ring itself is minimal, these groups can affect the reactivity of the ester carbonyl group.
For example, in the alkaline hydrolysis of alkyl benzoates, the rate of reaction is influenced by the steric hindrance around the carbonyl group. researchgate.net An isopropyl group is bulkier than an ethyl group, which is in turn bulkier than a methyl group. This increased steric bulk can hinder the approach of a nucleophile to the carbonyl carbon, slowing down reactions like hydrolysis or transesterification.
In terms of spectroscopic properties, the alkyl group will have a distinct signature in NMR spectra. For example, a methyl ester will show a singlet for the methoxy (B1213986) protons, an ethyl ester will show a quartet and a triplet, and an isopropyl ester will show a septet and a doublet.
A study on the ionization energies of various methyl and ethyl esters showed a dependence on the size of the molecule, with larger alkyl groups generally leading to lower ionization energies. youtube.com
Table 3: Comparison of Different Alkyl Benzoate (B1203000) Esters
| Ester | Alkyl Group | Expected 1H NMR Signals for Alkyl Group | Relative Steric Hindrance |
| Mthis compound | Methyl | Singlet (~3H) | Low |
| This compound | Ethyl | Quartet (~2H), Triplet (~3H) | Medium |
| Isopropyl 4-ethyl-3-iodobenzoate | Isopropyl | Septet (~1H), Doublet (~6H) | High |
Substituent Effects on Reactivity and Spectroscopic Signatures
Substituents on the benzene ring have a profound effect on the molecule's reactivity and its spectroscopic properties. These effects can be broadly categorized as electronic (inductive and resonance) and steric. researchgate.net In this compound, we have an iodo group, an ethyl group, and an ethyl ester group.
The iodo group is electron-withdrawing via induction but electron-donating via resonance. conicet.gov.ar The ethyl group is weakly electron-donating through induction. The ethyl ester group is electron-withdrawing. These combined effects influence the electron density at different positions on the ring, affecting its reactivity towards electrophiles and nucleophiles.
In terms of spectroscopy, these substituents cause characteristic shifts in NMR and IR spectra.
NMR Spectroscopy : Substituents alter the chemical shifts of nearby protons and carbons. Electron-donating groups tend to shield nearby nuclei (shift to lower ppm), while electron-withdrawing groups deshield them (shift to higher ppm). researchgate.netchemistryviews.org The substitution pattern on a benzene ring gives rise to characteristic splitting patterns in 1H NMR. youtube.com For this compound, the aromatic region would show a complex pattern due to the three different substituents.
IR Spectroscopy : The carbonyl (C=O) stretching frequency of the ester group is sensitive to the electronic effects of the other substituents on the ring. rsc.org Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it. The substitution pattern on the benzene ring also gives rise to characteristic bands in the fingerprint region of the IR spectrum. spectra-analysis.com
Table 4: General Substituent Effects on Spectroscopic Signatures of Benzoates
| Substituent Type | Effect on 13C NMR of Carbonyl Carbon | Effect on IR ν(C=O) Frequency |
| Electron-donating | Shielding (upfield shift) | Decrease |
| Electron-withdrawing | Deshielding (downfield shift) | Increase |
Based on general principles of substituent effects on benzoates. researchgate.netrsc.org
Comparison of Reactivity in Different Solvents and Reaction Conditions
The choice of solvent and reaction conditions can dramatically alter the course and rate of a chemical reaction. Solvents can affect reactivity through their polarity, ability to stabilize reactants, products, and transition states, and their ability to solvate ions. guidechem.com
For reactions involving aryl iodides like this compound, such as the Suzuki cross-coupling reaction, the solvent can play a significant role. However, studies have also shown that for some Suzuki-Miyaura reactions, the choice of catalyst and base can have a more pronounced effect than the solvent. nih.gov In some cases, a wide range of solvents can give good conversions, while in others, the choice is critical. For instance, a study on the coupling of 4-bromoacetophenone found that solvents like N-methyl-2-pyrrolidone (NMP) and 2-propanol (IPA) gave complete conversion, while others like Cyrene™ and 2-MeTHF were poor. nih.gov
Reaction conditions such as temperature and the nature of the catalyst and base are also crucial. For example, the synthesis of ethyl (E)-2-acetyl-3-phenyl-2-butenoate can be achieved by reacting ethyl acetoacetate (B1235776) and phenylacetylene (B144264) with a catalytic amount of In(OTf)3 at elevated temperatures. orgsyn.org The reactivity of aryl halides can be significantly enhanced by the presence of activating groups on the ring. semanticscholar.org
Table 5: Solvent Effects on Reaction Rates
| Reaction Type | General Effect of Increasing Solvent Polarity |
| SN1 | Rate increases due to stabilization of carbocation intermediate. |
| SN2 (with charged nucleophile) | Rate decreases in protic solvents due to solvation of the nucleophile. |
Based on general principles of solvent effects. guidechem.com
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized aromatic compounds like Ethyl 4-ethyl-3-iodobenzoate is a cornerstone of modern organic chemistry. Future research will undoubtedly focus on developing more sustainable and efficient methods for its preparation. Key trends will likely include:
Green Chemistry Approaches: A move away from traditional iodination methods that may use harsh reagents or produce significant waste is anticipated. Research into solid-supported reagents, solvent-free reaction conditions, and the use of less toxic and more environmentally benign iodinating agents will be crucial.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product will be prioritized. This could involve the development of novel catalytic cycles that minimize the formation of byproducts.
Flow Chemistry: The use of continuous flow reactors offers significant advantages in terms of safety, scalability, and precise control over reaction parameters. The development of flow-based syntheses for this compound could lead to more efficient and reproducible production.
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern synthetic chemistry, and the development of new catalytic systems will be instrumental in advancing the utility of this compound. Future research is expected to explore:
Palladium, Copper, and Nickel-Based Catalysis: These transition metals are well-established in cross-coupling reactions. Research will likely focus on developing more active and selective catalysts for reactions involving the carbon-iodine bond of this compound, such as Suzuki, Heck, and Sonogashira couplings.
Ligand Development: The design and synthesis of novel ligands that can fine-tune the reactivity and selectivity of metal catalysts will be a major area of investigation. This could lead to catalysts that are more robust, have a broader substrate scope, and operate under milder reaction conditions.
Photoredox Catalysis: The use of light to drive chemical reactions has emerged as a powerful tool in organic synthesis. The application of photoredox catalysis to reactions involving this compound could open up new avenues for its functionalization.
Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties
Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. For this compound, future research will likely leverage:
Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This can aid in predicting its behavior in various chemical reactions and in the design of new synthetic strategies.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or catalysts.
Predictive Modeling of Spectroscopic Data: Computational methods can be used to predict spectroscopic properties like NMR and IR spectra, which can aid in the characterization of the compound and its reaction products.
Integration into Complex Multistep Synthesis of High-Value Targets
The true value of a building block like this compound lies in its potential for incorporation into the synthesis of more complex and valuable molecules. Future research is expected to focus on its use in the synthesis of:
Pharmaceuticals: The iodo and ethyl functionalities on the aromatic ring provide handles for further chemical modification, making it a potential intermediate in the synthesis of new drug candidates.
Agrochemicals: The development of new pesticides and herbicides often relies on the synthesis of novel functionalized aromatic compounds.
Functional Materials: The unique electronic and structural properties that can be imparted by the iodo and ethyl groups could make this compound a valuable component in the synthesis of organic electronic materials, such as those used in OLEDs or organic solar cells.
Investigation of Further Non-Covalent Interactions and Supramolecular Assembly
The iodine atom in this compound is capable of participating in a range of non-covalent interactions, which can be exploited in the design of new materials and supramolecular assemblies. Future research will likely explore:
Halogen Bonding: The ability of the iodine atom to act as a halogen bond donor is a key feature that can be used to direct the self-assembly of molecules in the solid state. Research into the halogen bonding propensity of this compound could lead to the design of new crystal structures with desired properties.
Hydrogen Bonding and Other Interactions: In addition to halogen bonding, the ester group can participate in hydrogen bonding, and the aromatic ring can engage in π-stacking interactions. The interplay of these various non-covalent forces will be a rich area for investigation.
Crystal Engineering: By understanding and controlling the non-covalent interactions, it may be possible to design and synthesize crystalline materials based on this compound with specific physical properties, such as tailored optical or electronic characteristics.
Q & A
What are the optimal synthetic routes for Ethyl 4-ethyl-3-iodobenzoate, and how can reaction yields be improved?
Basic Research Question
The synthesis of this compound typically involves iodination of a substituted benzoate precursor. For example, methyl 3-amino-4-ethylbenzoate can undergo diazotization followed by iodination using KI under acidic conditions . To optimize yields, researchers should:
- Monitor reaction kinetics : Adjust stoichiometric ratios (e.g., KI excess) and temperature (e.g., 0–5°C for diazotization stability).
- Purify intermediates : Column chromatography or recrystallization can isolate precursors like mthis compound before esterification to the ethyl derivative.
- Characterize intermediates : Use NMR and HRMS to confirm structural integrity at each step .
What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
Key methods include:
- NMR spectroscopy : H and C NMR identify substituents (e.g., ethyl groups at C4, iodine at C3) and ester carbonyl signals.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 320.0002 for CHIO) .
- HPLC or GC-MS : Assess purity (>99% by retention time analysis) and detect side products (e.g., unreacted precursors) .
How can crystallographic data resolve discrepancies in the proposed structure of this compound derivatives?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving structural ambiguities. For example:
- SHELX refinement : Use SHELXL for small-molecule refinement to model heavy atoms (e.g., iodine) and validate bond lengths/angles against theoretical values .
- Twinned data handling : Apply SHELXPRO for high-resolution datasets with twinning, ensuring accurate space group assignment .
- Cross-validate with DFT : Compare experimental crystallographic data with density functional theory (DFT)-optimized structures to address outliers .
How should researchers address contradictory biological activity data for this compound in enzyme inhibition assays?
Advanced Research Question
Contradictions may arise from assay conditions or compound stability. Methodological steps include:
- Control for iodine lability : Test stability under assay conditions (e.g., pH, temperature) via LC-MS to detect degradation products .
- Dose-response validation : Use multiple enzyme concentrations (e.g., 0.1–10 µM) and statistical tools (e.g., ANOVA) to confirm IC reproducibility .
- Compare with analogs : Evaluate structurally similar compounds (e.g., methyl esters) to isolate iodine’s electronic effects on activity .
What computational strategies predict the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Leverage quantum mechanical and molecular docking approaches:
- DFT calculations : Model iodine’s electron-withdrawing effects on aromatic ring reactivity (e.g., Fukui indices for Suzuki-Miyaura coupling sites) .
- Docking studies : Simulate interactions with catalytic systems (e.g., Pd(PPh)) to predict regioselectivity .
- Benchmark against experimental data : Validate computational predictions with kinetic studies (e.g., reaction rates under varying Pd catalyst loads) .
How can researchers design experiments to study the substituent effects of the ethyl and iodine groups on aromatic reactivity?
Advanced Research Question
A systematic approach includes:
- Synthesize derivatives : Replace ethyl with methyl or iodine with bromine to isolate electronic/steric contributions .
- Kinetic isotope effects (KIE) : Use deuterated ethyl groups to probe steric hindrance in nucleophilic substitution reactions .
- Electrochemical analysis : Cyclic voltammetry measures iodine’s impact on redox potentials of the aromatic ring .
What protocols ensure reproducibility in synthesizing this compound for multi-institutional studies?
Advanced Research Question
Standardization is critical:
- Detailed SOPs : Specify reaction conditions (e.g., solvent purity, inert atmosphere) and purification thresholds (e.g., ≥98% purity by HPLC) .
- Inter-laboratory validation : Share batches between labs for NMR/HRMS cross-comparison .
- Open-data repositories : Publish crystallographic data (e.g., CIF files) in platforms like the Cambridge Structural Database .
How does the steric bulk of the ethyl group influence the regioselectivity of iodination in this compound synthesis?
Advanced Research Question
The ethyl group directs iodination via steric and electronic effects:
- Steric maps : Generate 3D models (e.g., using Avogadro) to visualize steric hindrance at C2/C5 positions .
- Competitive iodination experiments : Compare yields with/without ethyl substitution to quantify directing effects .
- Hammett analysis : Correlate substituent constants (σ) with reaction rates to isolate electronic contributions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
